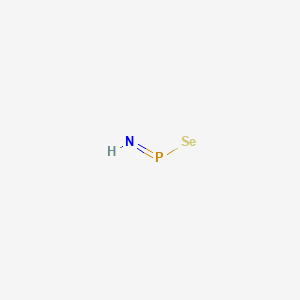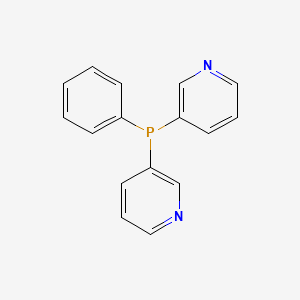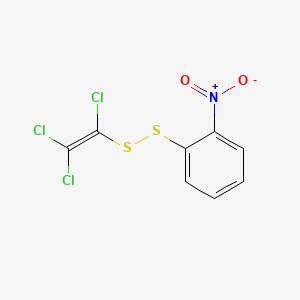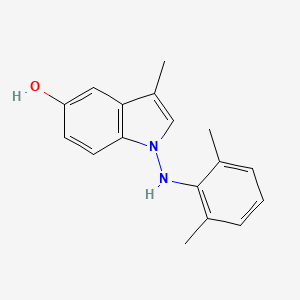![molecular formula C25H28N2O B14282845 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- CAS No. 136871-15-3](/img/structure/B14282845.png)
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is an organic compound belonging to the class of n-benzylpiperidines. These compounds are characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The molecular formula of this compound is C19H24N2O, and it has a molecular mass of 296.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reductive amination of 2-methoxybenzylamine with 2,4-diphenylpiperidine . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
N-Benzylpiperidine: Similar structure but without the methoxyphenyl and diphenyl groups.
2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the piperidine ring.
Uniqueness
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
136871-15-3 |
|---|---|
Formule moléculaire |
C25H28N2O |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2,4-diphenylpiperidin-3-amine |
InChI |
InChI=1S/C25H28N2O/c1-28-23-15-9-8-14-21(23)18-27-25-22(19-10-4-2-5-11-19)16-17-26-24(25)20-12-6-3-7-13-20/h2-15,22,24-27H,16-18H2,1H3 |
Clé InChI |
XXXAPFHGQOEKLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC2C(CCNC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


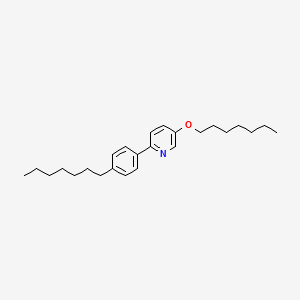
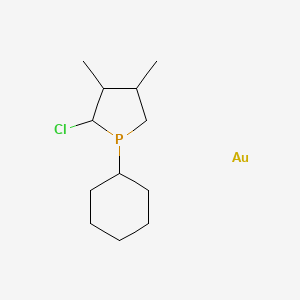
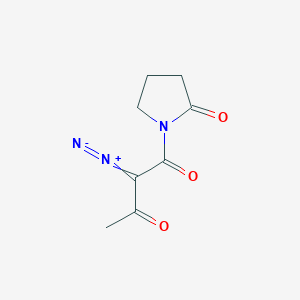
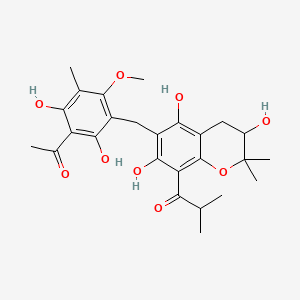

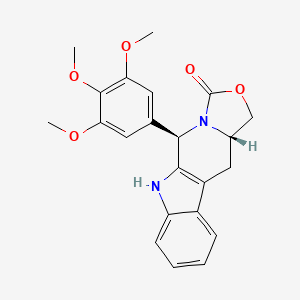
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

